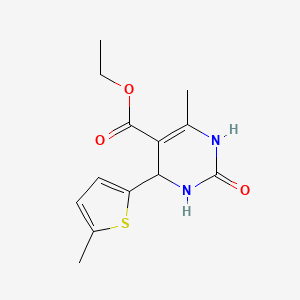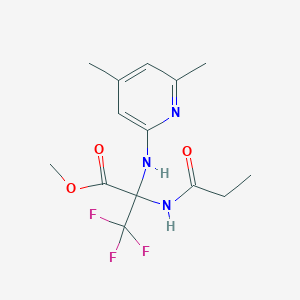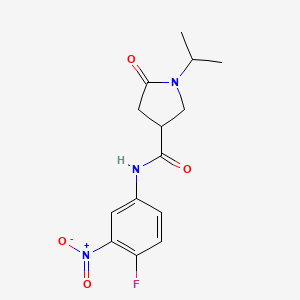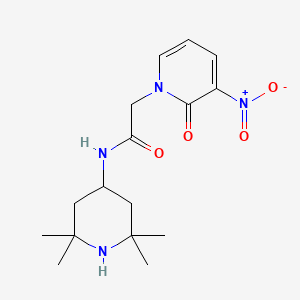![molecular formula C19H23N3OS B11077378 1-[1-(2,5-Dimethylphenyl)-6-methyl-4-(pyrrolidin-1-yl)-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone](/img/structure/B11077378.png)
1-[1-(2,5-Dimethylphenyl)-6-methyl-4-(pyrrolidin-1-yl)-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-(1-PYRROLIDINYL)-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyrrolidine ring, and a thioxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-(1-PYRROLIDINYL)-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the pyrrolidine ring and the thioxo group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-(1-PYRROLIDINYL)-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-(1-PYRROLIDINYL)-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-(1-PYRROLIDINYL)-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-(1-PYRROLIDINYL)-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE
- **1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-(1-PYRROLIDINYL)-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE
Uniqueness
The uniqueness of 1-[1-(2,5-DIMETHYLPHENYL)-6-METHYL-4-(1-PYRROLIDINYL)-2-THIOXO-1,2-DIHYDRO-5-PYRIMIDINYL]-1-ETHANONE lies in its specific structural features, such as the combination of the pyrimidine and pyrrolidine rings with the thioxo group
Eigenschaften
Molekularformel |
C19H23N3OS |
|---|---|
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
1-[1-(2,5-dimethylphenyl)-6-methyl-4-pyrrolidin-1-yl-2-sulfanylidenepyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C19H23N3OS/c1-12-7-8-13(2)16(11-12)22-14(3)17(15(4)23)18(20-19(22)24)21-9-5-6-10-21/h7-8,11H,5-6,9-10H2,1-4H3 |
InChI-Schlüssel |
GBJRJEJKWFJWSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(C(=NC2=S)N3CCCC3)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2E)-2-({5-[4-(trifluoromethoxy)phenyl]furan-2-yl}methylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11077297.png)
![2-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11077312.png)
![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11077318.png)
![2-{(5E)-5-[2-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11077320.png)

![(5E)-5-[(piperidin-1-ylamino)methylidene]-1-[4-(propan-2-yl)phenyl]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11077330.png)

![3-acetyl-2-[(4-fluorophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11077335.png)
![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(pyridin-3-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11077342.png)
![3-amino-6-tert-butyl-N-cyclohexyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11077343.png)
![N-(4-chlorophenyl)-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11077347.png)
![1-(4-Chlorophenyl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11077355.png)

